molecular formula C18H32Cl2N2O2 B3846679 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride CAS No. 5361-57-9

1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B3846679
CAS RN: 5361-57-9
M. Wt: 379.4 g/mol
InChI Key: CSEVOAIOSJPRQO-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a beta-adrenergic receptor antagonist, which means that it blocks the effects of epinephrine and norepinephrine on the beta-adrenergic receptors. This property makes TCPP an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.

Mechanism of Action

1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride works by binding to the beta-adrenergic receptors and blocking the effects of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver. 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have anti-inflammatory effects, as well as potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its specificity for the beta-adrenergic receptors, which allows for the selective study of these receptors without affecting other signaling pathways. However, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can also have off-target effects, and its use can be limited by its solubility and stability.

Future Directions

There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the development of more selective beta-adrenergic receptor antagonists, which could be used to study the specific roles of different beta-adrenergic receptor subtypes. Another area of interest is the use of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in the development of new therapies for cardiovascular disease and other conditions. Additionally, further research is needed to fully understand the potential anti-cancer properties of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride and other beta-adrenergic receptor antagonists.

Scientific Research Applications

1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used extensively in scientific research to study the physiological and biochemical effects of beta-adrenergic receptor activation. Specifically, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used to study the role of beta-adrenergic receptors in cardiovascular function, as well as in the regulation of glucose and lipid metabolism.

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.2ClH/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(21)13-20-11-9-19(4)10-12-20;;/h5-8,16,21H,9-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVOAIOSJPRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416811
Record name 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5361-57-9
Record name 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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